An In-depth Technical Guide to 2-Bromo-4-nitrophenol (CAS: 5847-59-6)
An In-depth Technical Guide to 2-Bromo-4-nitrophenol (CAS: 5847-59-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-nitrophenol is a highly functionalized aromatic organic compound with the CAS number 5847-59-6. Characterized by a phenolic ring substituted with both a bromine atom and a nitro group, this compound serves as a versatile intermediate in the synthesis of a variety of more complex molecules.[1] Its chemical structure, featuring a reactive halogen, an electron-withdrawing nitro group, and an acidic hydroxyl group, makes it a valuable building block in the production of pharmaceuticals, dyes, and agrochemicals.[1] This guide provides a comprehensive overview of its chemical and physical properties, synthesis protocols, and applications, with a particular focus on its emerging role in drug discovery and development.
Physicochemical and Spectroscopic Data
The key properties of 2-Bromo-4-nitrophenol are summarized in the tables below, providing a ready reference for laboratory use.
Table 1: Physical and Chemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₄BrNO₃ | [2] |
| Molecular Weight | 218.00 g/mol | [] |
| Appearance | White to yellow powder or crystal | [4] |
| Melting Point | 111-115 °C | [] |
| Boiling Point | 298.1 °C at 760 mmHg (Predicted) | [] |
| Density | 1.881 g/cm³ (Predicted) | [] |
| Solubility | Soluble in Methanol. | [4] |
| pKa | 5.36 ± 0.22 (Predicted) | [4] |
| InChI Key | DCIPFSYBGTWYCR-UHFFFAOYSA-N | [5] |
| SMILES | C1=CC(=C(C=C1--INVALID-LINK--[O-])Br)O | [2] |
Table 2: Spectroscopic Data
| Technique | Key Data Points | Reference(s) |
| ¹H NMR (250 MHz, CDCl₃) | δ 8.45 (1H, d, J 2.7 Hz), 8.16 (1H, dd, J 9.0 Hz and 2.6 Hz), 7.13 (1H, d, J 9.1 Hz), and 6.18 (1H, s) | [5] |
| λmax | 404nm (in NaOH) | [1] |
| IR Spectra | Available through various databases. | [2] |
| Mass Spectrometry (GC-MS) | Data available in spectral databases. | [2] |
Synthesis of 2-Bromo-4-nitrophenol
The primary and most cited method for the synthesis of 2-Bromo-4-nitrophenol is the direct bromination of 4-nitrophenol. An alternative synthetic route starting from 2-methoxy-5-nitroaniline has also been described.
Experimental Protocol: Bromination of 4-Nitrophenol
This protocol is based on a well-established method for the synthesis of 2-Bromo-4-nitrophenol.[5]
Materials:
-
4-nitrophenol
-
Glacial acetic acid
-
Bromine
-
Dichloromethane
Procedure:
-
Dissolve 4-nitrophenol (75 g, 0.54 mol) in glacial acetic acid (700 ml) in a suitable reaction vessel.
-
To this solution, add bromine (40 ml) dropwise at room temperature.
-
Stir the solution under a nitrogen atmosphere for 24 hours at room temperature.
-
After 24 hours, evaporate the solvent under reduced pressure.
-
Recrystallize the resulting residue from dichloromethane to obtain the purified 2-Bromo-4-nitrophenol.
Expected Outcome: The procedure yields 2-Bromo-4-nitrophenol as a solid. The provided ¹H NMR data can be used to confirm the structure of the product.[5]
Alternative Synthesis from 2-Methoxy-5-nitroaniline
A novel synthesis method has been reported starting from 2-methoxy-5-nitroaniline. This process involves a diazotization reaction followed by a Sandmeyer reaction to produce 2-bromo-4-nitroanisole. The anisole derivative is then treated with sodium hydroxide to yield 2-Bromo-4-nitrophenol after acidification.[4] This method is reported to be simple, efficient, and suitable for commercial production, with a target product yield of 55.8%.[4]
Synthesis Workflow Diagram
Caption: Synthetic routes to 2-Bromo-4-nitrophenol.
Applications in Drug Development and Organic Synthesis
2-Bromo-4-nitrophenol is a key starting material for the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its utility stems from the ability to selectively modify its functional groups. For instance, the nitro group can be reduced to an amine, the phenolic hydroxyl group can be alkylated or acylated, and the bromine atom can participate in cross-coupling reactions.
Intermediate in PROTAC Synthesis
A notable application of 2-Bromo-4-nitrophenol is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), an emerging class of therapeutics designed to induce the degradation of specific proteins.
Example: Synthesis of BMS-986365 Intermediate
In the synthesis of the PROTAC degrader BMS-986365, 2-Bromo-4-nitrophenol serves as a starting material. The synthesis of a key intermediate involves the following step:
-
Reaction: 2-Bromo-4-nitrophenol is reacted with 1,2-dibromoethane. This is a nucleophilic substitution reaction where the phenolic hydroxyl group displaces one of the bromine atoms of 1,2-dibromoethane to form an ether linkage.
This resulting intermediate is then further elaborated to construct the final PROTAC molecule.
Workflow for PROTAC Intermediate Synthesis
Caption: Role of 2-Bromo-4-nitrophenol in PROTAC synthesis.
Precursor for Bioactive Heterocycles
The structural motifs present in 2-Bromo-4-nitrophenol make it an ideal precursor for the synthesis of various bioactive heterocyclic compounds. The ortho-positioning of the hydroxyl and nitro groups in its derivatives allows for cyclization reactions to form heterocycles such as benzoxazoles and phenoxazines, which are important scaffolds in medicinal chemistry. The reduction of the nitro group to an amine is a key transformation that opens up numerous possibilities for building these complex ring systems.
Safety and Handling
2-Bromo-4-nitrophenol is classified as harmful if swallowed and is very toxic to aquatic life.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask, should be worn when handling this compound.[2] It should be stored in a well-ventilated area, away from incompatible materials. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Table 3: GHS Hazard Information
| Hazard Class | Category | |---|---| | Acute Toxicity, Oral | Category 4 | | Hazardous to the aquatic environment, acute hazard | Category 1 |
Hazard Statements:
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.[2]
-
P270: Do not eat, drink or smoke when using this product.[2]
-
P273: Avoid release to the environment.[2]
-
P301 + P317: IF SWALLOWED: Get medical help.[2]
-
P330: Rinse mouth.[2]
-
P391: Collect spillage.[2]
-
P501: Dispose of contents/container to an approved waste disposal plant.[2]
Conclusion
2-Bromo-4-nitrophenol is a valuable and versatile chemical intermediate with established applications in organic synthesis and a growing importance in the field of drug discovery. Its well-defined physicochemical properties and reactivity profile make it a reliable building block for the construction of complex molecules, including novel therapeutics like PROTACs. The detailed synthetic protocols and safety information provided in this guide are intended to support researchers and drug development professionals in the effective and safe utilization of this compound in their work. As the demand for new and innovative therapeutic agents continues to grow, the role of key intermediates like 2-Bromo-4-nitrophenol in advancing medicinal chemistry is expected to expand.


